molecular formula C10H10O2 B106934 p-Bis(epoxyethyl)benzene CAS No. 16832-58-9

p-Bis(epoxyethyl)benzene

Cat. No. B106934
CAS RN: 16832-58-9
M. Wt: 162.18 g/mol
InChI Key: GXZQKSKXXFOTDE-UHFFFAOYSA-N
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Description

P-Bis(epoxyethyl)benzene, also known as 2,2’- (1,4-Phenylene)dioxirane , is a chemical compound with the molecular formula C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .


Molecular Structure Analysis

The molecular structure of p-Bis(epoxyethyl)benzene consists of a benzene ring with two epoxyethyl groups attached . The InChIKey for this compound is GXZQKSKXXFOTDE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

P-Bis(epoxyethyl)benzene has a density of 1.272g/cm^3, a boiling point of 299.6°C at 760 mmHg, and a refractive index of 1.611 . Its vapor pressure is 0.00211mmHg at 25°C .

properties

CAS RN

16832-58-9

Product Name

p-Bis(epoxyethyl)benzene

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-[4-(oxiran-2-yl)phenyl]oxirane

InChI

InChI=1S/C10H10O2/c1-2-8(10-6-12-10)4-3-7(1)9-5-11-9/h1-4,9-10H,5-6H2

InChI Key

GXZQKSKXXFOTDE-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)C3CO3

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C3CO3

Other CAS RN

30424-08-9
16832-58-9

Origin of Product

United States

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